Z-Gly-gly-gly-gly-OH

描述

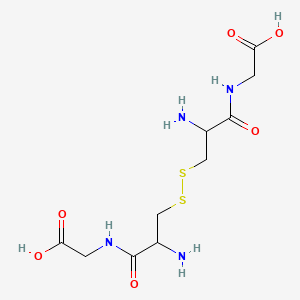

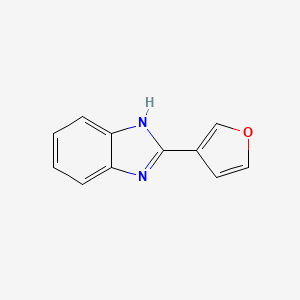

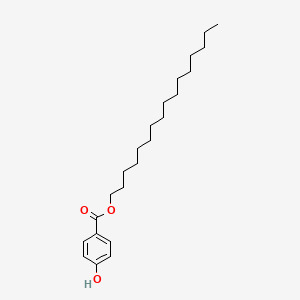

Z-Gly-gly-gly-gly-OH is a tetrapeptide with a benzyloxycarbonyl (Z-) protecting group at the N-terminus and a free carboxyl group at the C-terminus. This structure is significant in the study of peptides and their secondary structures, as well as their potential interactions and binding capabilities in various phases, such as the gas phase.

Synthesis Analysis

The synthesis of complex peptides and related compounds often involves solvothermal or hydrothermal methods. For instance, the synthesis of 3D hierarchical Zn3(OH)2V2O7·2H2O microspheres was achieved via a glycine-assisted hydrothermal route, which indicates that amino acids like glycine can play a crucial role in the synthesis of complex structures . Although this does not directly pertain to the synthesis of Z-Gly-gly-gly-gly-OH, it provides insight into the types of methods that could be employed for peptide synthesis.

Molecular Structure Analysis

The molecular structure of Z-Gly-gly-gly-gly-OH can be analyzed through spectroscopic methods such as infrared (IR) spectroscopy. For example, the gas phase IR spectra of a similar tripeptide, Z-Pro-Leu-Gly-OH, showed the formation of a γ-turn structure with a free C-terminal carboxyl group . This suggests that Z-Gly-gly-gly-gly-OH could also form specific secondary structures, which can be identified using spectroscopic techniques.

Chemical Reactions Analysis

The chemical reactions involving peptides can be complex, often influenced by the presence of protecting groups and the environment. The study of Z-Pro-Leu-Gly-OH in the gas phase provides insights into how the C-terminal structure can affect the peptide's secondary structure and hydrogen-bonding network . This information can be extrapolated to understand the reactivity and interactions of Z-Gly-gly-gly-gly-OH in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are influenced by their molecular structure and the presence of various functional groups. For example, the photoluminescent properties of Zn3(OH)2V2O7·2H2O and Zn3(VO4)2 were studied, showing different spectra . While this is not directly related to Z-Gly-gly-gly-gly-OH, it demonstrates the type of analysis that can be conducted to understand the properties of a compound. The asymmetric ZnO hierarchical structures synthesized in diethylene glycol with ammonia solution also highlight how variations in synthesis conditions can lead to different morphologies and properties .

科研应用

1. Gas Phase Structural Analysis

The gas phase IR spectra of peptides, including Z-Gly-containing peptides, have been studied using a supersonic-jet laser desorption technique. This research provides insights into the hydrogen-bonding networks and structural elements of such peptides, potentially aiding in understanding their gas-phase structures and binding capabilities (Chakraborty et al., 2012).

2. Enzyme Stability and Hydrolysis

Research into the enzyme stability of dehydropeptides, including Z-Gly-Gly variants, reveals a new method of peptide stabilization against enzymolysis. This could have implications in biochemistry and pharmaceuticals, where enzyme stability is a critical factor (English & Stammer, 1978).

3. Nanotechnology Applications

A solvent-free method has been developed to produce amino groups on carbon nanotube surfaces using Z-Gly-OH, demonstrating its potential use in nanotechnology and material sciences. This method offers the advantage of not destroying the crystal lattice during functionalization (Gorshkova et al., 2021).

4. Peptide Synthesis and Characterization

The synthesis and structural characterization of various peptides, including Z-Gly-containing sequences, contribute to the broader understanding of peptide chemistry. Such research aids in determining the conformational properties and reactivities of peptides, which is crucial in fields like medicinal chemistry and protein engineering (Nakajima et al., 1980).

5. Biomedical Research

In biomedical research, studies on the effects of zinc glycine chelate (Zn-Gly) on various biological parameters, such as growth performance and immunological characteristics in broilers, highlight the potential of Z-Gly in nutrition and veterinary science (Feng et al., 2010).

6. Pharmaceutical Chemistry

Research into the hydrolysis and binding of peptides, including Z-Gly variants, in enzymatic reactions contributes to the understanding of drug development and the design of inhibitors or activators for therapeutic enzymes (Kuroda et al., 1980).

Safety And Hazards

When handling Z-Gly-gly-gly-gly-OH, avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

性质

IUPAC Name |

2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O7/c21-12(17-7-13(22)19-9-15(24)25)6-18-14(23)8-20-16(26)27-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,21)(H,18,23)(H,19,22)(H,20,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXFJABKENSQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322799 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-gly-gly-gly-OH | |

CAS RN |

7770-50-5 | |

| Record name | 7770-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)

![1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B1330584.png)

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)